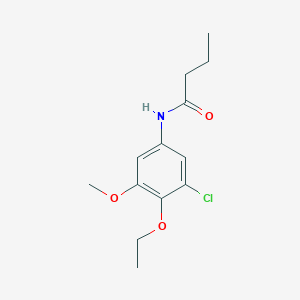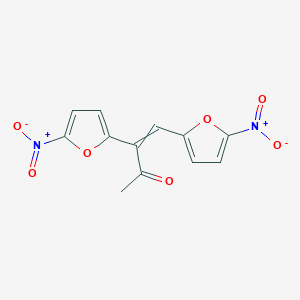
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, particularly their antibacterial properties. The structure of this compound includes two nitrofuran rings attached to a butenone backbone, making it a unique and potent molecule in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with a suitable ketone under acidic or basic conditions. One common method includes the use of acetic acid as a catalyst, which facilitates the formation of the butenone linkage between the two nitrofuran rings . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran rings can be oxidized to form nitrofurans with different oxidation states.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, hydroxylated products, and substituted nitrofuran compounds .
Wissenschaftliche Forschungsanwendungen
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one involves the inhibition of bacterial enzymes, particularly those involved in glucose metabolism and energy production. The nitrofuran moiety is reduced within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components . This multi-targeted approach makes it less prone to resistance development compared to other antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one include:
Nitrofurazone: Used for topical infections.
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Compared to these compounds, this compound exhibits a unique structure with two nitrofuran rings, potentially offering enhanced antibacterial activity and a broader spectrum of action .
Eigenschaften
CAS-Nummer |
93250-10-3 |
|---|---|
Molekularformel |
C12H8N2O7 |
Molekulargewicht |
292.20 g/mol |
IUPAC-Name |
3,4-bis(5-nitrofuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H8N2O7/c1-7(15)9(10-3-5-12(21-10)14(18)19)6-8-2-4-11(20-8)13(16)17/h2-6H,1H3 |
InChI-Schlüssel |
NUNUHPBBHQYHGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



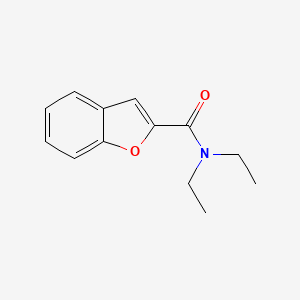
![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
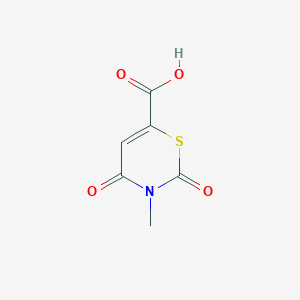
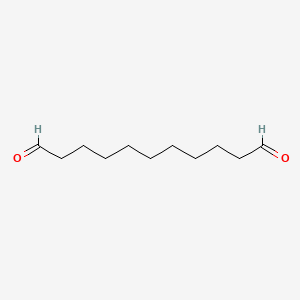
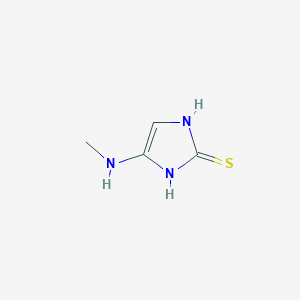
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)

![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)
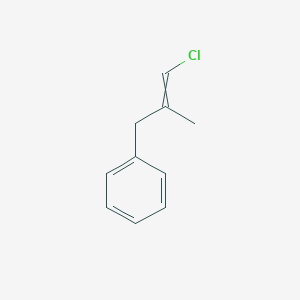
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)

